REACTION_CXSMILES
|
B(F)(F)F.[CH3:5][CH2:6][O:7]CC.[CH3:10][C:11]1[C:16]2[S:17][CH:18]=[CH:19][C:15]=2[CH:14]=[CH:13][CH:12]=1.CC(OC(C)=O)=O>>[C:6]([C:19]1[C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([CH3:10])[C:16]=2[S:17][CH:18]=1)(=[O:7])[CH3:5] |f:0.1|
|
Name
|
|
Quantity
|
420 mg
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC2=C1SC=C2
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture warmed to 60° for 80 minutes
|
Duration
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80 min
|
Type
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ADDITION
|
Details
|
The resulting mixture is poured onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
the organic phase washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel (eluant: n-hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C2=C(SC1)C(=CC=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |